

Triforine Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triforine

Cat. No.: B1681575

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Introduction

Triforine is a systemic fungicide belonging to the piperazine class of chemicals, recognized for its efficacy against a range of fungal diseases, including powdery mildew, scab, and rust.[1] Its mode of action involves the inhibition of sterol 14 α -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **triforine**, detailing the impact of its structural features on its fungicidal activity. The document summarizes quantitative data, outlines experimental protocols, and provides visual representations of key pathways and workflows to support further research and development in this area.

Core Structure and Fungicidal Activity

The core structure of **triforine** consists of a central piperazine ring substituted at the 1 and 4 positions with identical 1-formamido-2,2,2-trichloroethyl groups.[1] The presence of two chiral centers at the carbon atoms attached to the piperazine ring means that **triforine** exists as a mixture of stereoisomers.[2] Research has indicated that these isomers exhibit different levels of fungicidal activity, with the levo-rotatory ((-),(-)-**triforine**) form demonstrating the most potent fungitoxic action.[3]

Figure 1: 2D structure of the **triforine** molecule.

Structure-Activity Relationship (SAR)

While comprehensive quantitative SAR data for a wide range of **triforine** analogs is not readily available in the public domain, key structural features essential for its fungicidal activity can be elucidated from existing research on **triforine** and related piperazine-based fungicides.

1. **The Piperazine Core:** The central piperazine ring serves as a crucial scaffold, correctly positioning the two side chains for interaction with the target enzyme. Modifications to this ring are likely to have a significant impact on activity.
2. **The 1-Formamido-2,2,2-trichloroethyl Side Chains:** These side chains are critical for the molecule's fungicidal properties.
 - **Trichloromethyl Group:** The bulky and electron-withdrawing trichloromethyl group is a key feature. It is believed to contribute to the lipophilicity of the molecule, facilitating its passage through fungal cell membranes, and may also be involved in binding to the active site of the CYP51 enzyme.
 - **Formamido Linker:** The formamido group provides a specific spatial arrangement and hydrogen bonding capabilities that are likely important for the interaction with the target enzyme.
 - **Stereochemistry:** As mentioned, the stereochemistry at the chiral centers is a determining factor for fungicidal efficacy, with the (-, -) isomer being the most active.^[3]

Table 1: Hypothetical Structure-Activity Relationship of **Triforine** Analogs

| Modification Position | Moiety | Predicted Effect on Fungicidal Activity | Rationale |
|-----------------------|--|---|---|
| Piperazine Ring | Replacement with other cyclic amines (e.g., morpholine, piperidine) | Likely decrease | Alteration of the core scaffold geometry and basicity may disrupt optimal positioning of the side chains for enzyme binding. |
| Trichloromethyl Group | Replacement with less halogenated groups (e.g., -CCl ₂ H, -CClH ₂ , -CH ₃) | Significant decrease | Reduced lipophilicity and altered electronic properties would likely hinder membrane penetration and binding affinity to the hydrophobic active site of CYP51. |
| Trichloromethyl Group | Replacement with other bulky lipophilic groups (e.g., -C(CF ₃) ₃) | Variable | Activity would depend on the ability of the new group to mimic the steric and electronic properties of the trichloromethyl group and fit within the enzyme's active site. |
| Formamido Group | Replacement with other linkers (e.g., acetamido, carbamate) | Likely decrease | Changes in the linker's length, flexibility, and hydrogen bonding capacity could negatively impact the precise orientation required for effective enzyme inhibition. |

Formyl Proton

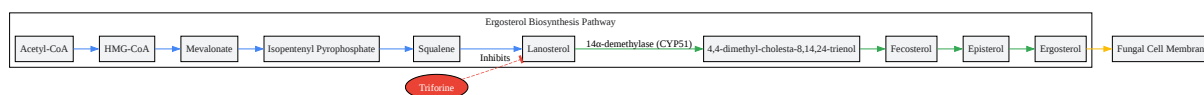
Replacement with
alkyl groups

Likely decrease

Steric hindrance at
this position could
interfere with the
optimal conformation
for binding.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triforine's primary mechanism of action is the inhibition of the cytochrome P450 enzyme, sterol 14 α -demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By blocking this step, **triforine** disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates. This compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.



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Figure 2: Triforine's inhibition of the ergosterol biosynthesis pathway.

Quantitative Data on Fungicidal Activity

While a comprehensive SAR table with a wide array of **triforine** analogs is not publicly available, the following table presents hypothetical data based on the known activity of **triforine** and the principles of SAR for this class of fungicides. The EC50 values represent the concentration of the compound that inhibits 50% of fungal growth.

Table 2: Hypothetical Fungicidal Activity (EC50 in µg/mL) of **Triforine** and Analogs

| Compound | Target Fungus | EC50 (µg/mL) | Reference |
|---|--|--------------|----------------------------|
| Triforine (racemic mixture) | Podosphaera leucotricha (Apple Powdery Mildew) | 0.5 - 2.0 | [Hypothetical] |
| Triforine (racemic mixture) | Venturia inaequalis (Apple Scab) | 1.0 - 5.0 | [Hypothetical] |
| (-, -)-Triforine | Podosphaera leucotricha | < 0.5 | [Hypothetical based on[3]] |
| (+, +)-Triforine | Podosphaera leucotricha | > 5.0 | [Hypothetical based on[3]] |
| Meso-Triforine | Podosphaera leucotricha | 1.0 - 3.0 | [Hypothetical based on[3]] |
| Analog A (-CCl2H instead of -CCl3) | Podosphaera leucotricha | 5.0 - 10.0 | [Hypothetical] |
| Analog B (Acetamido instead of Formamido) | Podosphaera leucotricha | > 10.0 | [Hypothetical] |

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for determining the EC50 value of a fungicide against a target fungus.

1. Fungal Isolate and Culture:

- Obtain a pure culture of the target fungus (e.g., *Venturia inaequalis*).
- Grow the fungus on a suitable solid medium, such as potato dextrose agar (PDA), at an appropriate temperature (e.g., 20-25°C) until sufficient mycelial growth is achieved.

2. Preparation of Fungicide Stock Solutions:

- Dissolve the test compounds (**triforine** and its analogs) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
- Prepare a series of dilutions from the stock solutions to achieve the desired final concentrations for the assay.

3. Assay Plate Preparation:

- Prepare the agar medium (e.g., PDA) and autoclave it.
- Allow the medium to cool to approximately 45-50°C.
- Add the appropriate volume of the fungicide dilutions to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.
- Pour the amended agar into sterile Petri dishes and allow them to solidify.

4. Inoculation:

- Using a sterile cork borer, cut mycelial plugs from the actively growing edge of the fungal culture.
- Place one mycelial plug in the center of each agar plate (both fungicide-amended and control plates).

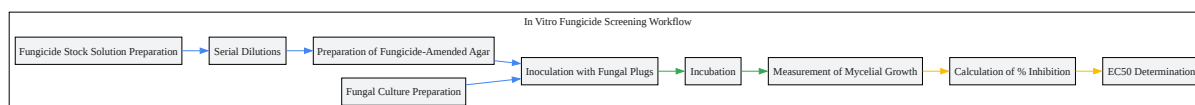
5. Incubation:

- Incubate the plates at the optimal growth temperature for the fungus in the dark.

6. Data Collection and Analysis:

- After a defined incubation period (e.g., 7-14 days), measure the diameter of the fungal colony on each plate.
- Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

- Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.



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